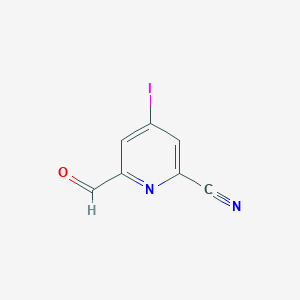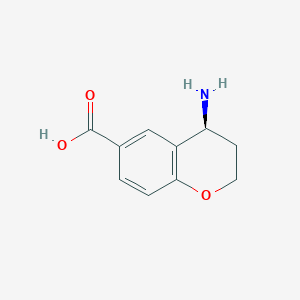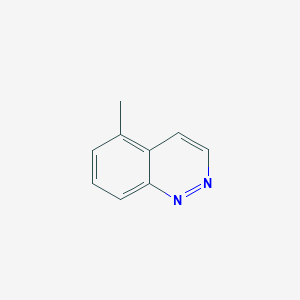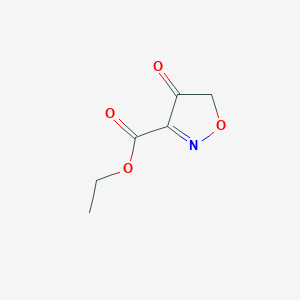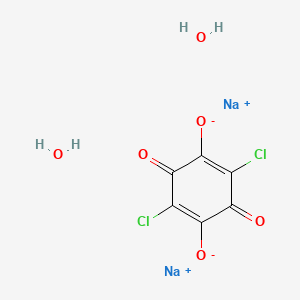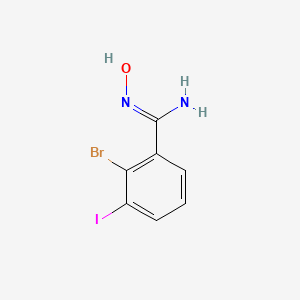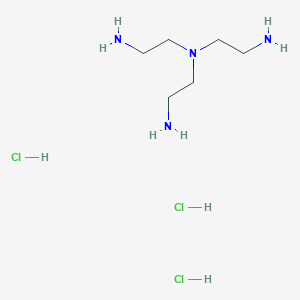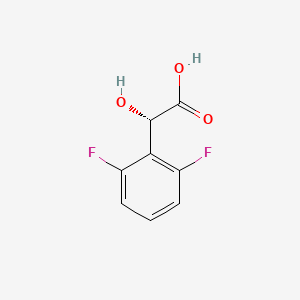![molecular formula C7H5N3O3 B12963374 Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is a heterocyclic compound that consists of a fused pyridine and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
化学反応の分析
Types of Reactions
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrido[3,4-d]pyrimidine ring system .
科学的研究の応用
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione has several scientific research applications, including:
作用機序
The mechanism of action of pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases by binding to the active site and preventing substrate phosphorylation . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[4,3-d]pyrimidine: Used in the synthesis of tetrahydropteroic acid derivatives.
Pyrimidino[4,5-d][1,3]oxazine: Explored for its potential biological activities.
Uniqueness
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological activities and applications that may not be possible with other similar compounds .
特性
分子式 |
C7H5N3O3 |
|---|---|
分子量 |
179.13 g/mol |
IUPAC名 |
1,7-dihydropyrido[3,4-d]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C7H5N3O3/c11-5-1-3-4(2-8-5)9-7(13)10-6(3)12/h1-2H,(H,8,11)(H2,9,10,12,13) |
InChIキー |
QFAVIKPBJRGURH-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CNC1=O)NC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


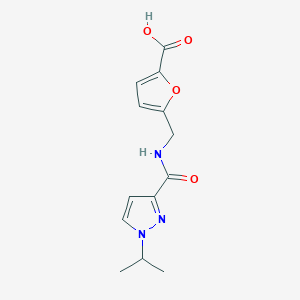
![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)
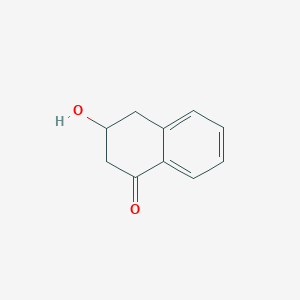
![6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12963314.png)
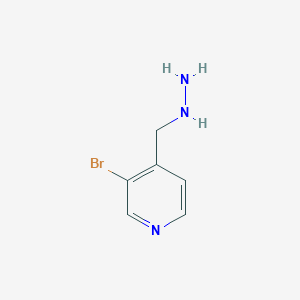
![sodium;(2E)-2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetic acid;hydrate](/img/structure/B12963324.png)
